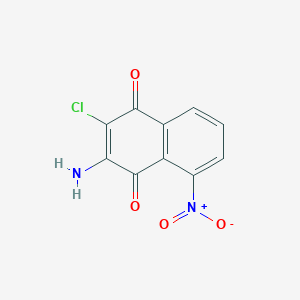
((1S,2R)-2-(aminomethyl)-2-(4-bromophenyl)cyclopropyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
((1S,2R)-2-(aminomethyl)-2-(4-bromophenyl)cyclopropyl)methanol is a chiral compound with a cyclopropyl ring substituted with an aminomethyl group and a 4-bromophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ((1S,2R)-2-(aminomethyl)-2-(4-bromophenyl)cyclopropyl)methanol typically involves the following steps:
Formation of the Cyclopropyl Ring: The cyclopropyl ring can be formed through a cyclopropanation reaction, where an alkene reacts with a carbene or carbenoid species.
Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the cyclopropyl ring is replaced by an aminomethyl group.
Bromination: The 4-bromophenyl group can be introduced through an electrophilic aromatic substitution reaction, where a bromine atom is added to the phenyl ring.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Flow microreactor systems can be employed to enhance the efficiency and control of the reactions .
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the hydroxyl group is oxidized to a carbonyl group.
Reduction: Reduction reactions can convert the carbonyl group back to a hydroxyl group.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.
Major Products
Oxidation: The major product is the corresponding ketone or aldehyde.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products depend on the nucleophile used in the reaction.
Aplicaciones Científicas De Investigación
((1S,2R)-2-(aminomethyl)-2-(4-bromophenyl)cyclopropyl)methanol has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound can be used to study the effects of chiral molecules on biological systems.
Material Science: It can be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of ((1S,2R)-2-(aminomethyl)-2-(4-bromophenyl)cyclopropyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds with target molecules, while the bromophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules and lead to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
((1S,2R)-2-(aminomethyl)-2-phenylcyclopropyl)methanol: Similar structure but lacks the bromine atom.
((1S,2R)-2-(aminomethyl)-2-(4-chlorophenyl)cyclopropyl)methanol: Similar structure but has a chlorine atom instead of a bromine atom.
((1S,2R)-2-(aminomethyl)-2-(4-fluorophenyl)cyclopropyl)methanol: Similar structure but has a fluorine atom instead of a bromine atom.
Uniqueness
The presence of the bromine atom in ((1S,2R)-2-(aminomethyl)-2-(4-bromophenyl)cyclopropyl)methanol imparts unique electronic and steric properties, which can influence its reactivity and interactions with molecular targets. This makes it distinct from other similar compounds and can lead to different biological and chemical behaviors.
Propiedades
Fórmula molecular |
C11H14BrNO |
|---|---|
Peso molecular |
256.14 g/mol |
Nombre IUPAC |
[(1S,2R)-2-(aminomethyl)-2-(4-bromophenyl)cyclopropyl]methanol |
InChI |
InChI=1S/C11H14BrNO/c12-10-3-1-8(2-4-10)11(7-13)5-9(11)6-14/h1-4,9,14H,5-7,13H2/t9-,11+/m1/s1 |
Clave InChI |
VCVCUPUSGXREJJ-KOLCDFICSA-N |
SMILES isomérico |
C1[C@@H]([C@@]1(CN)C2=CC=C(C=C2)Br)CO |
SMILES canónico |
C1C(C1(CN)C2=CC=C(C=C2)Br)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



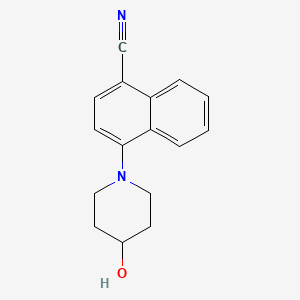


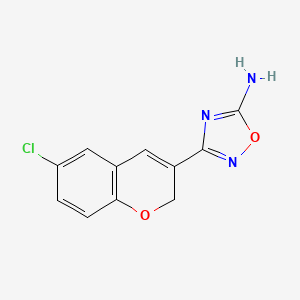
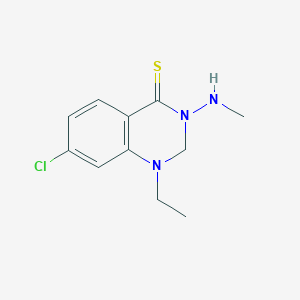
![N-[2-(Piperidin-1-yl)ethyl]-3,4-dihydro-2H-1-benzopyran-6-amine](/img/structure/B11860700.png)

![Ethyl 3-methyl-8-oxo-5,6,7,8-tetrahydrothiazolo[3,2-a][1,3]diazepine-2-carboxylate](/img/structure/B11860708.png)
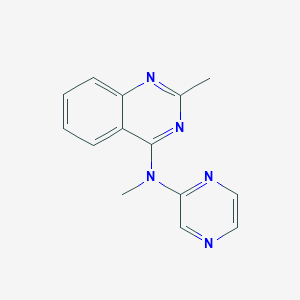

![2-((4,5-Dihydro-1H-benzo[g]indazol-7-yl)oxy)-N,N-dimethylethanamine](/img/structure/B11860730.png)
